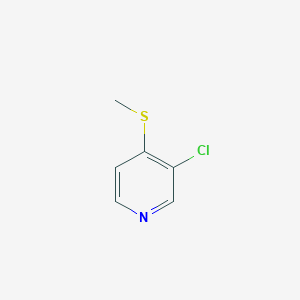
4H-1-Benzopyran-4-one, 7-iodo-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- typically involves the iodination of 4H-1-Benzopyran-4-one, 2-phenyl-. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes:
Formation of the benzopyran core: This can be achieved through cyclization reactions.
Introduction of the phenyl group: This step involves the use of phenylating agents.
Iodination: The final step involves the selective iodination at the 7th position using iodine and an oxidizing agent.
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- involves its interaction with various molecular targets. The iodine atom and phenyl group enhance its ability to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit specific enzymes or modulate receptor activity, resulting in its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzopyran-4-one, 2-phenyl-: Lacks the iodine atom, resulting in different chemical properties.
4H-1-Benzopyran-4-one, 7-methoxy-2-phenyl-: Contains a methoxy group instead of iodine, leading to different reactivity.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-: Contains additional hydroxyl and methoxy groups, affecting its biological activity.
Uniqueness
The presence of the iodine atom at the 7th position in 4H-1-Benzopyran-4-one, 7-iodo-2-phenyl- makes it unique compared to other benzopyran derivatives
Propiedades
Número CAS |
1026-11-5 |
|---|---|
Fórmula molecular |
C15H9IO2 |
Peso molecular |
348.13 g/mol |
Nombre IUPAC |
7-iodo-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H9IO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
ZGISPANOERIBTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane](/img/structure/B14076597.png)

![2-(4-fluorophenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14076609.png)

![7-Bromobenzo[h]quinoline](/img/structure/B14076612.png)



![3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14076657.png)



